molecular formula C14H15N5O2 B12319351 Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-

Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-

Cat. No.: B12319351
M. Wt: 285.30 g/mol
InChI Key: QBLFOEHWSCBZKC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- is a complex organic compound with the molecular formula C14H15N5O2 This compound is known for its unique structure, which includes a benzoic acid moiety linked to a dimethylpyrimidinyl group through an iminomethylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with formic acid to form the corresponding formamidine derivative. This intermediate is subsequently coupled with 4-aminobenzoic acid under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iminomethyl group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and antiviral properties, and as a potential therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, it can interact with cellular pathways, influencing processes like signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares a similar benzoic acid structure but with a dimethylamino group instead of the pyrimidinyl moiety.

    2,4-Dimethylbenzoic acid: Contains two methyl groups on the benzoic acid ring.

    4-Aminobenzoic acid: Features an amino group on the benzoic acid ring.

Uniqueness

Benzoic acid, 4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]- is unique due to its combination of a benzoic acid moiety with a dimethylpyrimidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid

InChI

InChI=1S/C14H15N5O2/c1-8-7-9(2)17-14(16-8)19-13(15)18-11-5-3-10(4-6-11)12(20)21/h3-7H,1-2H3,(H,20,21)(H3,15,16,17,18,19)

InChI Key

QBLFOEHWSCBZKC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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